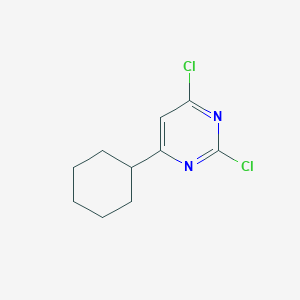
3-Ethylcyclohexane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylcyclohexane-1-thiol is an organic compound belonging to the class of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom (-SH group). This compound is a derivative of cyclohexane, where an ethyl group is attached to the third carbon atom, and a thiol group is attached to the first carbon atom. Thiols are known for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of 3-ethylcyclohexyl bromide with sodium hydrosulfide can yield this compound. Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of large-scale reactors and controlled environments to ensure high yields and purity. The process typically includes steps such as distillation and purification to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids. .
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products Formed:
Disulfides: Formed through oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed through further oxidation of disulfides.
Applications De Recherche Scientifique
3-Ethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals .
Mécanisme D'action
The mechanism of action of 3-Ethylcyclohexane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) is highly reactive and can form covalent bonds with other molecules, including proteins and enzymes. This reactivity allows it to modulate the activity of these molecules, potentially leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
3-Ethylcyclohexane-1-thiol can be compared with other similar compounds, such as:
Cyclohexane-1-thiol: Lacks the ethyl group, making it less bulky and potentially less reactive.
3-Methylcyclohexane-1-thiol: Has a methyl group instead of an ethyl group, leading to differences in steric hindrance and reactivity.
Cyclohexane-1,2-dithiol: Contains two thiol groups, increasing its reactivity and potential for forming disulfides .
The uniqueness of this compound lies in its specific structure, which combines the properties of a cyclohexane ring with the reactivity of a thiol group and the steric effects of an ethyl substituent.
Propriétés
Formule moléculaire |
C8H16S |
|---|---|
Poids moléculaire |
144.28 g/mol |
Nom IUPAC |
3-ethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3 |
Clé InChI |
AAMVSCKFWJRDHY-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


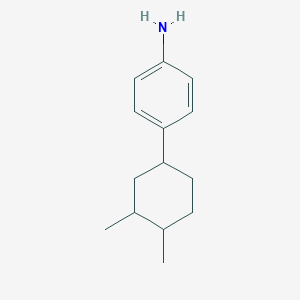
![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)
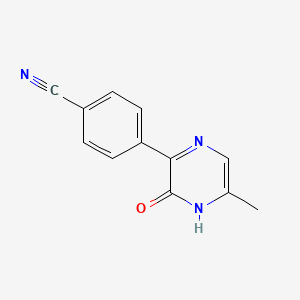


![Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate](/img/structure/B13223935.png)
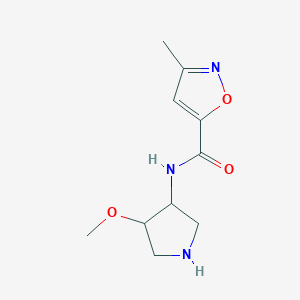
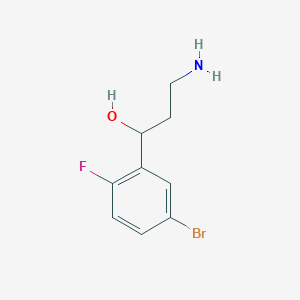
![{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13223944.png)

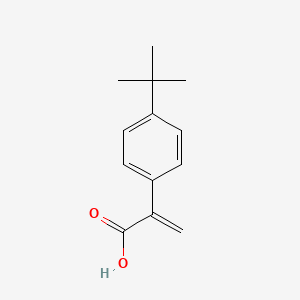
![4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13223958.png)
